molecular formula C26H23ClN4O4 B11646695 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646695
M. Wt: 490.9 g/mol
InChI Key: OOMFFWUSPKHTMN-RWPZCVJISA-N
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Preparation Methods

The synthesis of 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves several steps. The synthetic route typically includes the formation of the pyrazole ring, followed by the introduction of the chlorobenzyl and hydroxyphenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydroxide.

Scientific Research Applications

3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorobenzyl and hydroxyphenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C26H23ClN4O4

Molecular Weight

490.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H23ClN4O4/c1-2-34-25-13-17(7-12-24(25)32)15-28-31-26(33)23-14-22(29-30-23)18-8-10-20(11-9-18)35-16-19-5-3-4-6-21(19)27/h3-15,32H,2,16H2,1H3,(H,29,30)(H,31,33)/b28-15+

InChI Key

OOMFFWUSPKHTMN-RWPZCVJISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)O

Origin of Product

United States

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